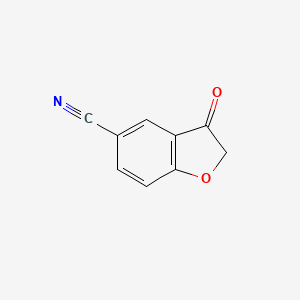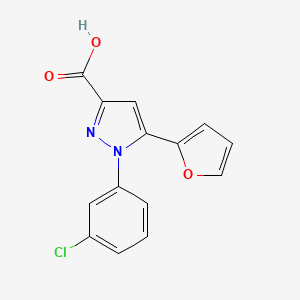
1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H9ClN2O3 and its molecular weight is 288.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized various pyrazole derivatives, including those similar to 1-(3-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, to explore their structural properties and potential applications. For instance, studies have detailed the regiospecific synthesis of pyrazole compounds and their structural determination via single-crystal X-ray analysis, highlighting the importance of correct identification of regioisomers and the role of weak interactions in crystal packing (Kumarasinghe, Hruby, & Nichol, 2009). Such analyses contribute to a deeper understanding of the compound's chemical behavior and potential for further functionalization.
Biological Activities
Pyrazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular properties. For example, a series of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus have shown promising antibacterial, antifungal, and antitubercular activities (Bhoot, Khunt, & Parekh, 2011). Another study on novel pyrazoline derivatives revealed their potent antiinflammatory and antibacterial effects, with some compounds exhibiting significant in vivo antiinflammatory activity, thus suggesting their potential as therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Theoretical Studies and Molecular Modeling
Theoretical studies and molecular modeling have been conducted on pyrazole derivatives to predict their properties and interactions with biological targets. For instance, catalytic synthesis and molecular modeling studies of novel chalcone derivatives as antioxidant agents were performed, demonstrating the compounds' potential antioxidant activities through in vitro assays and molecular docking results (Prabakaran, Manivarman, & Bharanidharan, 2021). Such studies are crucial for identifying new drug candidates and understanding the molecular basis of their activity.
Antimicrobial and Anticancer Potential
Further investigations into pyrazole derivatives have shown their promising antimicrobial and anticancer activities. Novel pyrazole derivatives with various substituents have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than reference drugs, highlighting the versatility and therapeutic potential of pyrazole-based compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-9-3-1-4-10(7-9)17-12(13-5-2-6-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJXBAZRVIEQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
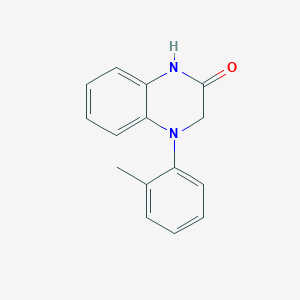
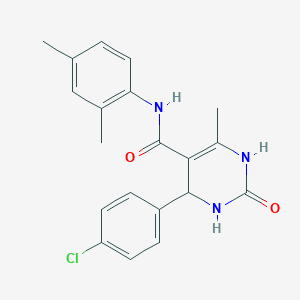
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
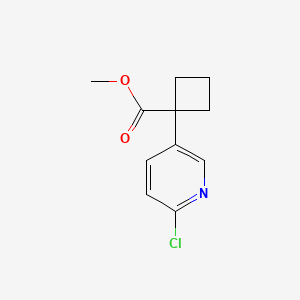
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2589906.png)
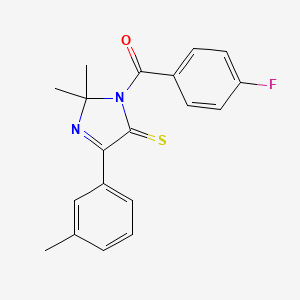
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)
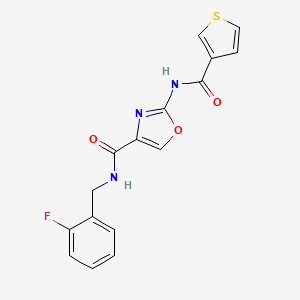

![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)
